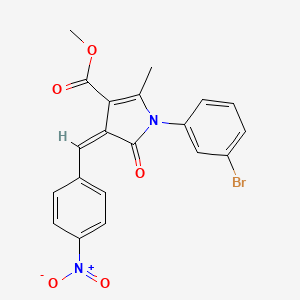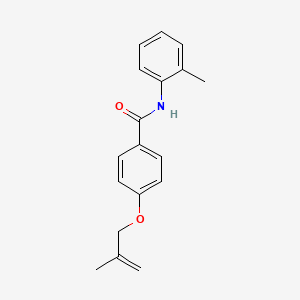![molecular formula C25H37N3O2 B4915005 1-N'-cyclopentyl-1-N'-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclopropane-1,1-dicarboxamide](/img/structure/B4915005.png)
1-N'-cyclopentyl-1-N'-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclopropane-1,1-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N’-cyclopentyl-1-N’-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclopropane-1,1-dicarboxamide is a complex organic compound featuring a cyclopropane ring, a piperidine ring, and a cyclopentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N’-cyclopentyl-1-N’-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclopropane-1,1-dicarboxamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the piperidine ring, and the attachment of the cyclopentyl group. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction.
Piperidine Ring Formation: Introduction of the piperidine ring via cyclization reactions.
Amidation: Formation of the amide bond through reactions between carboxylic acids and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
1-N’-cyclopentyl-1-N’-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclopropane-1,1-dicarboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming alcohols, ketones, or carboxylic acids.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially forming amines or alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction could yield amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-N’-cyclopentyl-1-N’-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclopropane-1,1-dicarboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways, affecting the production of certain molecules.
Signal Transduction: Modulation of signal transduction pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane rings, such as cyclopentane carboxylic acid.
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidine-4-carboxylic acid.
Cyclopropane Derivatives: Compounds with similar cyclopropane rings, such as cyclopropane carboxylic acid.
Uniqueness
1-N’-cyclopentyl-1-N’-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclopropane-1,1-dicarboxamide is unique due to its combination of cyclopropane, piperidine, and cyclopentyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-N'-cyclopentyl-1-N'-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclopropane-1,1-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3O2/c1-19-6-2-3-7-21(19)12-17-27-15-10-20(11-16-27)18-28(22-8-4-5-9-22)24(30)25(13-14-25)23(26)29/h2-3,6-7,20,22H,4-5,8-18H2,1H3,(H2,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHCFPWDGDLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCC(CC2)CN(C3CCCC3)C(=O)C4(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methoxy-3',3'-dimethyl-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B4914923.png)
![1-(1-Hydroxy-2-methylpropan-2-yl)-3-[5-[(1-hydroxy-2-methylpropan-2-yl)carbamoylamino]-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea](/img/structure/B4914924.png)
![6-Amino-3-methyl-4-(5-methylthiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4914932.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylidene]propanedinitrile](/img/structure/B4914935.png)
![N-methyl-N-{[5-(4-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B4914953.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4914970.png)
![2-ethyl-3-[(4-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4914974.png)
![N-(2,4-dimethoxyphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B4914983.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone;hydrobromide](/img/structure/B4915000.png)
![1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B4915013.png)
![methyl [(6-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4915016.png)

![N-(3-CHLORO-4-FLUOROPHENYL)-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE](/img/structure/B4915031.png)
